molecular formula C20H24N10O13P2 B1449605 Cgamp CAS No. 849214-04-6

Cgamp

Cat. No. B1449605
CAS RN: 849214-04-6
M. Wt: 674.4 g/mol
InChI Key: RFCBNSCSPXMEBK-INFSMZHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclic guanosine monophosphate–adenosine monophosphate (cyclic GMP-AMP, cGAMP) is the first cyclic di-nucleotide found in metazoa . In mammalian cells, this compound is synthesized by cyclic GMP-AMP synthase (cGAS) from ATP and GTP upon cytosolic DNA stimulation .


Synthesis Analysis

In mammalian cells, this compound is synthesized by cGAS from ATP and GTP upon cytosolic DNA stimulation . The efficient synthesis and purification of 2′3’- this compound from Escherichia coli has been reported . The process involves the recombinant production of this compound via a whole-cell biocatalysis platform utilizing the murine cyclic Guanosine monophosphate–Adenosine monophosphate synthase (mcGAS) .


Molecular Structure Analysis

The molecular formula of this compound is C20H24N10O13P2 . The molecular weight is 674.420 . The structure of this compound reveals a nucleotidyltransferase signaling core shared with cGAS and a diversified primary ligand-binding surface modified with notable insertions and deletions .


Chemical Reactions Analysis

The synthesis rates of 2′3′-cGAMP were comparable to the maximal reaction rate achieved in single-step reactions . An iterative optimization of substrate, cofactor, and enzyme concentrations led to an overall yield of 0.08 mole 2′3′-cGAMP per mole adenosine, which is comparable to chemical synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 674.420 and a chemical formula of C20H24N10O13P2 . More specific physical and chemical properties can be found in the Certificate of Analysis provided by the manufacturer .

Scientific Research Applications

cGAMP as a Signaling Molecule

Cyclic GMP-AMPs (cGAMPs) are recognized as signaling molecules in both bacteria and mammalian cells. They function as second messenger signaling molecules, playing a crucial role in various cellular processes. Gao and Patel (2015) have identified and characterized enzymes in V. cholerae that degrade cGAMPs, providing insights into their functional role in cellular signaling (Gao & Patel, 2015).

Role in Innate Immune Responses

This compound is known for activating innate immune responses. Zhang et al. (2013) discovered that this compound binds with high affinity to the adaptor protein STING, crucial for immune system activation (Zhang et al., 2013). Additionally, Škrnjug et al. (2014) explored this compound's potential as a mucosal adjuvant, finding that it enhances adaptive immune responses in mice (Škrnjug et al., 2014).

This compound in Cancer Immunotherapy

Recent research has also highlighted this compound's role in cancer immunotherapy. Carozza et al. (2020) identified that extracellular this compound acts as an immunotransmitter, influencing radiation-induced anticancer immunity (Carozza et al., 2020). Ritchie et al. (2019) discovered SLC19A1 as an importer of this compound, enhancing our understanding of its role in immune response and potential in cancer therapeutics (Ritchie et al., 2019).

This compound's Role in Viral Infection Defense

In the context of viral infections, this compound has been shown to be crucial for activating defenses. Cohen et al. (2019) demonstrated that this compound signaling in bacteria forms part of an anti-phage defense system, suggesting its broad role in microbial defense (Cohen et al., 2019). Additionally, Gulen and Ablasser (2015) discussed the transfer of this compound in viral particles as a mechanism for propagating antiviral signals (Gulen & Ablasser, 2015).

Safety and Hazards

CGAMP is classified as a skin irritant (Category 2, H315) and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3, H335) . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator are recommended when handling this compound .

Future Directions

The discovery of cGAMP filled an important gap in our understanding of innate immune signaling . Recent studies have identified multiple mechanisms by which 2’3’-cGAMP can travel to neighboring cells where it activates STING independent of DNA sensing by cGAS . This change in perspective can be applied to vaccine design, cancer immunotherapies, and treatment of cGAS-STING associated disease .

properties

IUPAC Name

2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCBNSCSPXMEBK-INFSMZHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N10O13P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401045334
Record name 3',5'-Cyclic GMP-AMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

674.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849214-04-6
Record name 3',5'-Cyclic GMP-AMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cgamp
Reactant of Route 2
Cgamp
Reactant of Route 3
Cgamp
Reactant of Route 4
Cgamp
Reactant of Route 5
Cgamp
Reactant of Route 6
Cgamp

Q & A

Q1: How does cGAMP interact with its target and what are the downstream effects?

A: this compound acts as a second messenger, primarily by binding to and activating the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum []. This binding triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), ultimately leading to the production of type I interferons (IFNs) and pro-inflammatory cytokines []. These molecules play crucial roles in antiviral and antitumor immunity.

Q2: Can this compound be sensed by cells other than the cell that produced it?

A: Yes, this compound can act in both an intracrine and paracrine manner. Research shows that cancer cells release this compound into the extracellular space, where it acts as an immunotransmitter []. This extracellular this compound can be taken up by neighboring cells, including immune cells, where it activates the STING pathway, triggering antitumor immune responses [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula for this compound is C20H24N10O14P2. It has a molecular weight of 674.4 g/mol.

Q4: Is there more than one structural isomer of this compound?

A: Yes, this compound exists in two main isomeric forms: 2′,3′-cGAMP and 3′,3′-cGAMP. The 2′,3′-cGAMP isomer, produced by the mammalian enzyme cGAS, is a potent activator of the STING pathway []. In contrast, the 3′,3′-cGAMP isomer, primarily found in bacteria, exhibits weaker binding affinity to human STING [, , ].

Q5: Is this compound stable under physiological conditions?

A: this compound is relatively unstable in physiological environments due to the presence of enzymes like ENPP1 that can degrade it [, ].

Q6: How does this compound stability impact its potential therapeutic applications?

A: The instability of this compound poses a significant challenge for its therapeutic use. Researchers are exploring various strategies to enhance its stability, such as encapsulation in microparticles or nanoparticles, to protect it from degradation and facilitate efficient delivery to target cells [, , ].

Q7: Does this compound possess any catalytic properties?

A7: this compound itself is not known to have catalytic properties. It functions as a signaling molecule, activating downstream signaling pathways upon binding to its receptor, STING.

Q8: Have computational methods been used to study this compound and its interactions?

A: Yes, computational chemistry techniques like molecular dynamics simulations have been employed to investigate the binding interactions of this compound with STING [, ]. These simulations provide insights into the structural basis of this compound recognition by STING and aid in understanding the differential activation of STING by different CDN isomers.

Q9: How do structural modifications of this compound affect its activity and potency?

A: Studies indicate that even subtle modifications to the this compound structure, such as changes in the phosphodiester bond configuration, can significantly impact its binding affinity and activation of STING []. For instance, the 2′,3′-cGAMP isomer exhibits greater potency compared to the 3′,3′-cGAMP isomer in activating human STING.

Q10: Are there any known synthetic analogs of this compound with improved properties?

A: Yes, researchers have developed synthetic CDN analogs like ADU-S100, a bisphosphosphothioate analog of 2′3′-cGAMP, with enhanced stability and therapeutic potential [, ].

Q11: What are the main challenges in formulating this compound for therapeutic use?

A: The major hurdles include its susceptibility to enzymatic degradation, poor cellular uptake due to its hydrophilicity, and rapid clearance from the body [, ].

Q12: What strategies are being explored to improve this compound stability and delivery?

A12: Researchers are actively investigating strategies like:

    Q13: Are there specific SHE regulations regarding the research and development of this compound-based therapies?

    A13: While specific regulations for this compound are still evolving, general SHE guidelines for handling potent immunomodulatory agents and nanoparticles are applicable. This includes appropriate laboratory safety protocols, risk assessment, waste management, and ethical considerations for preclinical and clinical studies.

    Q14: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

    A: Research on this compound's PK/PD is still ongoing. Due to its instability and rapid degradation by ENPP1, the systemic exposure of this compound is limited [, ]. Strategies to enhance its stability and delivery are crucial for improving its PK/PD profile.

    Q15: What is the evidence supporting the antitumor activity of this compound?

    A15: Studies have shown that:

      Q16: Are there known mechanisms of resistance to this compound-mediated immune activation?

      A16: Yes, research has identified several resistance mechanisms:

        Q17: What are the potential toxicities associated with this compound-based therapies?

        A17: As a potent immune stimulator, potential adverse effects of this compound may include:

          Q18: What are the main challenges in delivering this compound specifically to tumor cells?

          A18: this compound faces challenges like:

            Q19: How can nanoparticle-based delivery systems improve this compound's therapeutic index?

            A19: Nanoparticles offer several advantages:

              Q20: Are there any known biomarkers that can predict the efficacy of this compound-based therapies?

              A20: Research is ongoing to identify predictive biomarkers for this compound:

                Q21: What analytical methods are commonly used to quantify this compound levels?

                A21: Sensitive and specific techniques for this compound quantification include:

                  Q22: Is there any information available on the environmental impact and degradation of this compound?

                  A22: Currently, there is limited data available on the environmental fate and potential ecotoxicological effects of this compound. Further studies are needed to assess its environmental persistence, bioaccumulation potential, and effects on aquatic and terrestrial organisms.

                  Q23: How are analytical methods for this compound quantification validated?

                  A23: Validation of analytical methods for this compound, like LC-MS/MS or ELISA, involves establishing various performance characteristics, including:

                    Q24: What quality control measures are crucial during the development and manufacturing of this compound-based therapeutics?

                    A24: Maintaining stringent quality control is essential throughout the entire process:

                      Q25: Can this compound itself elicit an immune response?

                      A25: While this compound is a potent immune activator, its potential immunogenicity is still under investigation. Strategies to modify its structure or formulation might be necessary to modulate its immunogenicity and minimize potential adverse effects.

                      Q26: Is there information available on this compound's interactions with drug transporters, metabolizing enzymes, and its biocompatibility?

                      A26: Research in these areas is ongoing. Understanding this compound's interactions with drug transporters and metabolizing enzymes is crucial for predicting its pharmacokinetic behavior and potential drug-drug interactions. Investigating its biocompatibility and biodegradability is essential for ensuring the safety and efficacy of this compound-based therapies.

                      Q27: Are there any alternatives to this compound as STING agonists for therapeutic applications?

                      A27: Yes, several synthetic CDN analogs and non-CDN STING agonists are being explored as alternatives to this compound, each with its advantages and limitations. Examples include:

                      • ADU-S100: A bisphosphorothioate analog of this compound with improved stability [, ].

                      Q28: What strategies are being considered for the recycling and waste management of this compound and related materials?

                      A28: As with many emerging pharmaceuticals, specific guidelines for recycling and waste management of this compound are still under development. Strategies might involve:

                        Q29: What research infrastructure and resources are crucial for advancing this compound-based therapies?

                        A29: Key resources include:

                          Q30: What are some key milestones in the research and development of this compound?

                          A30: Significant discoveries include:

                          • Identification of this compound as a Second Messenger: The discovery of this compound as a second messenger produced by the DNA sensor cGAS revolutionized our understanding of innate immune signaling [].
                          • Recognition of this compound's Role as an Immunotransmitter: The finding that this compound can be secreted by cancer cells and act as an immunotransmitter, activating the STING pathway in neighboring cells, opened new avenues for cancer immunotherapy [, , ].

                          Disclaimer and Information on In-Vitro Research Products

                          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.